molecular formula C39H35NO4S B613481 Fmoc-D-Pen(Trt)-OH CAS No. 201532-01-6

Fmoc-D-Pen(Trt)-OH

Cat. No.: B613481
CAS No.: 201532-01-6
M. Wt: 613,78 g/mole
InChI Key: XSGMGAINOILNJR-DHUJRADRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-D-Pen(Trt)-OH, also known as this compound, is a useful research compound. Its molecular formula is C39H35NO4S and its molecular weight is 613,78 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Peptide Synthesis : Fmoc-D-Pen(Trt)-OH is extensively used in peptide synthesis. It has been found effective in the protection of histidine and cysteine residues during peptide synthesis, compatible with acid-labile protecting groups like Trt (trityl) (Sieber & Riniker, 1987), (Góngora-Benítez et al., 2012).

  • Antibacterial and Anti-inflammatory Applications : This compound is used in the development of antibacterial and anti-inflammatory materials. For instance, its incorporation within resin-based composites leads to materials that inhibit bacterial growth without being cytotoxic to mammalian cells (Schnaider et al., 2019).

  • Chemical Protein Synthesis : It facilitates chemical protein synthesis by serving as an N-mask for the N-terminal cysteine in peptide thioester segments, proving essential for native chemical ligations (Kar et al., 2020).

  • Nanotechnology and Biomedical Applications : The Fmoc moiety, part of this compound, is used in peptide and amino-acid-based nanotechnology for the development of new biomedical materials. These applications include the formation of nanoassemblies for various biomedical purposes, like drug delivery systems (Tao et al., 2016).

  • Solid Phase Peptide Synthesis (SPPS) : It is utilized in SPPS, where its stable and acid-labile characteristics make it a preferred choice for amino acid side-chain protection (Barlos et al., 2009), (Shapiro et al., 1996).

  • Fluorescence Imaging : Its derivatives are used in the preparation of fluorescent peptides for live-cell imaging, proving beneficial in molecular recognition and biological studies (Mendive-Tapia et al., 2017).

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-tritylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H35NO4S/c1-38(2,45-39(27-16-6-3-7-17-27,28-18-8-4-9-19-28)29-20-10-5-11-21-29)35(36(41)42)40-37(43)44-26-34-32-24-14-12-22-30(32)31-23-13-15-25-33(31)34/h3-25,34-35H,26H2,1-2H3,(H,40,43)(H,41,42)/t35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGMGAINOILNJR-DHUJRADRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H35NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670200
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-[(triphenylmethyl)sulfanyl]-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

613.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201532-01-6
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-[(triphenylmethyl)sulfanyl]-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-Pen(Trt)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-D-Pen(Trt)-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-D-Pen(Trt)-OH
Reactant of Route 4
Fmoc-D-Pen(Trt)-OH
Reactant of Route 5
Fmoc-D-Pen(Trt)-OH
Reactant of Route 6
Fmoc-D-Pen(Trt)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.